

stability and degradation profile of 3-Methylthiophene-2-carbonyl chloride

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Compound of Interest

Compound Name: 3-Methylthiophene-2-carbonyl chloride

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An In-depth Technical Guide to the Stability and Degradation Profile of **3-Methylthiophene-2-carbonyl chloride**

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Introduction

3-Methylthiophene-2-carbonyl chloride is a key intermediate in the synthesis of a variety of pharmaceuticals and specialty chemicals. Its bifunctional nature, combining the reactivity of an acyl chloride with the unique electronic properties of the thiophene ring, makes it a versatile building block. However, this high reactivity also presents significant challenges in terms of stability, handling, and storage. An in-depth understanding of its degradation profile is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of downstream products.

This technical guide provides a comprehensive overview of the stability and degradation pathways of **3-Methylthiophene-2-carbonyl chloride**. It is designed to offer both theoretical insights and practical, field-proven protocols for its assessment. The information herein is synthesized from established principles of organic chemistry and data from analogous compounds, providing a robust framework for its management in a research and development setting.

Chemical Profile and Intrinsic Reactivity

3-Methylthiophene-2-carbonyl chloride (CAS No: 61341-26-2, Molecular Formula: C₆H₅ClOS) possesses two primary reactive centers: the acyl chloride group and the substituted thiophene ring.

- The Acyl Chloride Moiety: The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it exceptionally susceptible to nucleophilic attack.^[1] This reactivity is the cornerstone of its utility in synthesis but also the primary driver of its instability.
- The 3-Methylthiophene Ring: The thiophene ring is an electron-rich aromatic system. The sulfur atom can participate in resonance, donating electron density to the ring. The methyl group at the 3-position is an electron-donating group, which further increases the electron density of the ring, potentially influencing its susceptibility to electrophilic attack and oxidation.^[2]

The interplay of these two functional groups dictates the overall stability and degradation profile of the molecule.

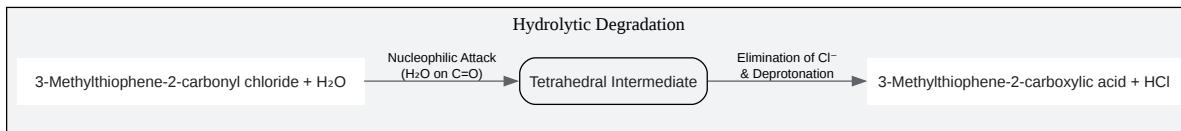
Primary Degradation Pathways

The degradation of **3-Methylthiophene-2-carbonyl chloride** can be initiated by several factors, including hydrolysis, heat, light, and oxidation.

Hydrolytic Degradation

This is the most significant and rapid degradation pathway. Acyl chlorides react readily with water, including atmospheric moisture, in a vigorous and often exothermic reaction.^{[3][4]} The mechanism is a classic nucleophilic acyl substitution (specifically, an addition-elimination mechanism).^{[5][6]}

The primary degradation product is 3-methylthiophene-2-carboxylic acid, with the concomitant release of corrosive hydrogen chloride (HCl) gas.^{[6][7]}



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Caption: Hydrolytic degradation of **3-Methylthiophene-2-carbonyl chloride**.

Thermal Degradation

While stable under controlled, cool conditions, exposure to elevated temperatures can induce decomposition.^[7] In the presence of moisture, thermal degradation is significantly accelerated. The likely decomposition products include a range of toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and various oxides of sulfur.^[7]

Photodegradation

Thiophene and its derivatives are known to be photoreactive.^{[8][9]} Upon exposure to light, particularly in the UV spectrum, the thiophene ring can undergo several transformations. While specific data for **3-methylthiophene-2-carbonyl chloride** is not available, plausible degradation pathways based on related compounds include:

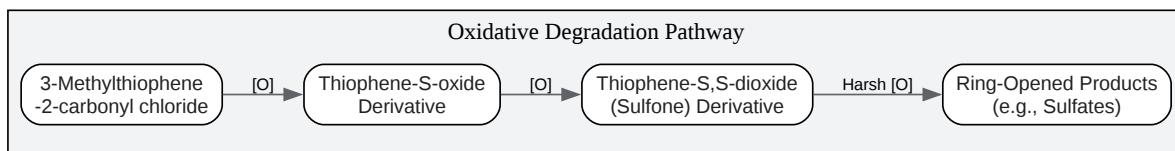
- Photoisomerization: Rearrangement of the thiophene ring.^[9]
- Photooxidation: In the presence of oxygen, light can promote the formation of reactive oxygen species that attack the thiophene ring, potentially leading to the formation of thiophene-S-oxides or ring-opened products.^{[10][11]}

Oxidative Degradation

The sulfur atom in the thiophene ring is susceptible to oxidation.^{[12][13]} Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to a stepwise oxidation.^{[2][14]}

- Formation of Thiophene-S-oxide: The initial oxidation product is the corresponding S-oxide. Thiophene-S-oxides are often unstable and can act as reactive intermediates.[13]
- Further Oxidation to Sulfone: The S-oxide can be further oxidized to the more stable thiophene-S,S-dioxide (sulfone).[14]
- Ring Opening: Under harsh oxidative conditions, cleavage of the thiophene ring can occur, leading to the formation of sulfate ions.[15]

The electron-donating methyl group on the thiophene ring is expected to increase the rate of the initial oxidation step to the sulfoxide.[2]



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Caption: Potential oxidative degradation pathway of the thiophene ring.

Recommended Storage and Handling

Given its high reactivity, particularly its moisture sensitivity, stringent storage and handling protocols are mandatory.

Parameter	Recommendation	Rationale
Atmosphere	Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). [16]	Prevents hydrolysis from atmospheric moisture.
Temperature	Keep refrigerated (2-8°C). [7] [17]	Reduces the rate of potential degradation reactions.
Container	Use a tightly sealed, corrosion-resistant container. [17]	Prevents leakage and reaction with the container material.
Incompatibilities	Store away from water, moisture, strong bases, strong oxidizing agents, alcohols, and amines. [7] [18]	Avoids rapid and potentially hazardous reactions.
Handling	All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. [7]	Protects personnel from corrosive fumes (HCl) and skin/eye contact.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[\[19\]](#)

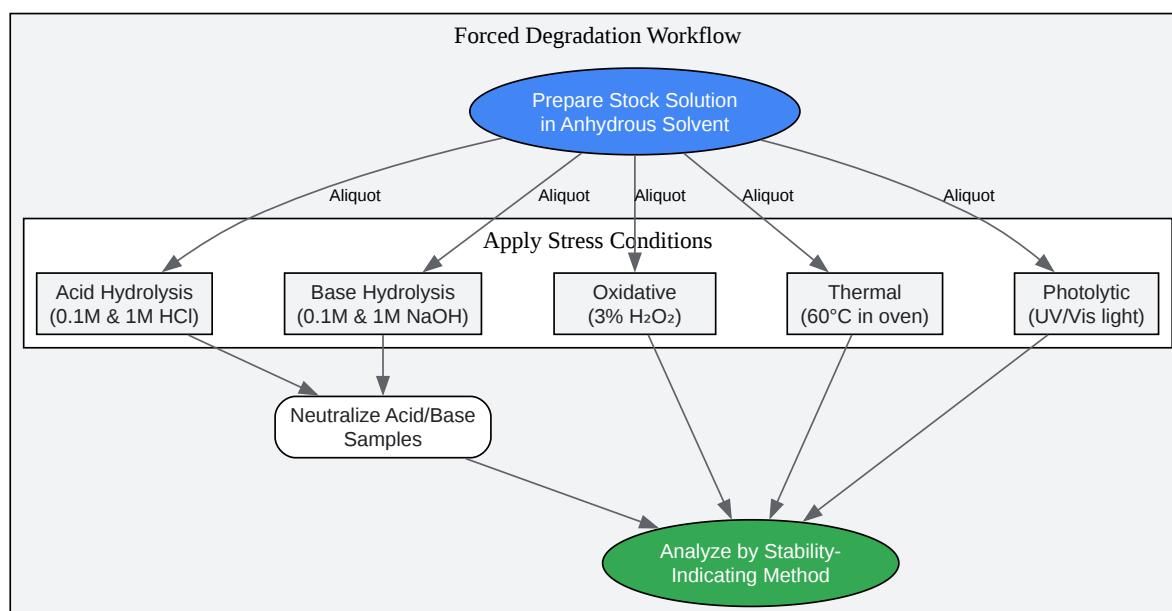
Objective: To generate potential degradation products of **3-Methylthiophene-2-carbonyl chloride** under various stress conditions.

Materials:

- **3-Methylthiophene-2-carbonyl chloride**
- Acetonitrile (ACN), HPLC grade

- Water, HPLC grade
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% solution
- Anhydrous, inert solvent (e.g., Dichloromethane) for initial stock solution

Experimental Workflow:



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Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

- Prepare Stock Solution: Accurately weigh and dissolve **3-Methylthiophene-2-carbonyl chloride** in a minimal amount of anhydrous dichloromethane to prepare a concentrated stock solution (e.g., 10 mg/mL). Causality: Using an anhydrous solvent prevents premature degradation before the stressor is applied.
- Stress Conditions: For each condition, add an aliquot of the stock solution to the stressor medium and dilute with ACN to a final concentration of approximately 1 mg/mL.
 - Acid Hydrolysis: To separate vials, add 0.1 M HCl and 1 M HCl.
 - Base Hydrolysis: To separate vials, add 0.1 M NaOH and 1 M NaOH.
 - Oxidative Degradation: Add 3% H₂O₂.
 - Thermal Degradation: Store a vial of the solution (in ACN) in an oven at 60°C. A solid-state sample should also be stressed.
 - Photolytic Degradation: Expose a solution (in ACN) in a quartz cuvette to a photostability chamber. A control sample should be wrapped in foil.
- Incubation: Store all solutions at room temperature (unless otherwise specified) and monitor over time (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
- Quenching/Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Analysis: Analyze all samples, including a non-degraded control, using the stability-indicating analytical method described below.

Protocol for a Stability-Indicating Analytical Method

Due to the high reactivity of the acyl chloride, direct analysis by reverse-phase HPLC is not feasible. A derivatization approach is recommended to create a stable derivative that can be reliably quantified.[20][21]

Objective: To develop an HPLC-UV method for the simultaneous quantification of **3-Methylthiophene-2-carbonyl chloride** (as its derivative) and its primary degradation product, 3-methylthiophene-2-carboxylic acid.

Derivatization Strategy: Reaction with anhydrous methanol to form the stable methyl ester derivative. Causality: Methanol is a simple nucleophile that rapidly and quantitatively converts the reactive acyl chloride to a stable methyl ester, which is ideal for chromatographic analysis. This also allows for the separation from the primary carboxylic acid degradant.

Step-by-Step Protocol:

- Sample Preparation and Derivatization:
 - Pipette a known volume of the sample solution (from the forced degradation study or a stability sample) into a vial.
 - Add a 10-fold excess of anhydrous methanol.
 - Cap the vial and vortex for 1 minute. Allow to stand for 15 minutes at room temperature to ensure complete derivatization.
 - Dilute to the final target concentration with the mobile phase.
- HPLC-UV Method Parameters:

Parameter	Recommended Condition	Justification
Column	C18, 4.6 x 150 mm, 5 μ m	Standard reverse-phase column providing good retention and separation for aromatic compounds.
Mobile Phase A	0.1% Phosphoric Acid in Water	Acidified mobile phase to ensure the carboxylic acid is in its protonated form for better retention and peak shape.
Mobile Phase B	Acetonitrile (ACN)	Common organic modifier with good UV transparency.
Gradient	0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-22 min: 30% B	A gradient elution is necessary to separate the more polar carboxylic acid from the less polar methyl ester derivative and other potential non-polar degradants.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30°C	Provides reproducible retention times.
Injection Vol.	10 μ L	Standard injection volume.
Detection	UV at 254 nm	Thiophene derivatives typically have strong absorbance in this region.

Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity (peak purity analysis using a diode array detector), linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

- Peak Identification: Identify the peaks for 3-methylthiophene-2-carboxylic acid and the methyl ester derivative of the parent compound by comparing their retention times with those of reference standards.
- Mass Balance: In stability studies, the total amount of the drug (parent compound) and its degradation products should remain constant. A good mass balance (95-105%) provides confidence that all major degradation products are being detected.
- Degradation Pathway Elucidation: For unknown peaks observed in the forced degradation studies, techniques like LC-MS/MS or GC-MS should be employed for structural elucidation.
[\[22\]](#)

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